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molecular formula C11H13ClO B1582357 4-Chloro-4'-methylbutyrophenone CAS No. 38425-26-2

4-Chloro-4'-methylbutyrophenone

Cat. No. B1582357
M. Wt: 196.67 g/mol
InChI Key: FUHGFUBJUUFMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566526B2

Procedure details

suspended anhydrous AlCl3 (156 g, 1.15 mol) in toluene (1500 mL) and cool to 2-4° C. Add, by slow addition, a solution of 4-chlorobutyryl chloride (165.5 g, 1.15 mol) in toluene (300 mL). Stir for 15 minutes and pour into stirring ice-water (2.5L). Stir for 30 hours, decant the toluene and extract the aqueous phase with toluene (700 mL). Combine the organic layers and wash three times with water (1L, 1L. 500 mL). Evaporate the solvent in vacuo to give the title compound as a pale yellow oil (292.3 g, 95%).
Name
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
165.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[Cl:5][CH2:6][CH2:7][CH2:8][C:9](Cl)=[O:10].[C:12]1([CH3:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[Cl:5][CH2:6][CH2:7][CH2:8][C:9]([C:15]1[CH:16]=[CH:17][C:12]([CH3:18])=[CH:13][CH:14]=1)=[O:10] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
165.5 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Step Three
Name
ice water
Quantity
2.5 L
Type
reactant
Smiles
Step Four
Name
Quantity
1500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 (± 1) °C
Stirring
Type
CUSTOM
Details
Stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add, by slow addition
ADDITION
Type
ADDITION
Details
pour
STIRRING
Type
STIRRING
Details
Stir for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
decant the toluene
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with toluene (700 mL)
WASH
Type
WASH
Details
Combine the organic layers and wash three times with water (1L, 1L. 500 mL)
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 292.3 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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